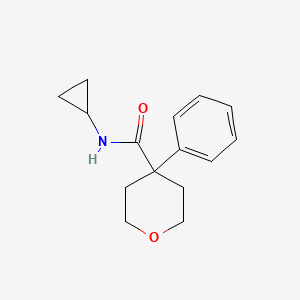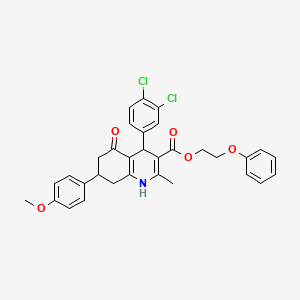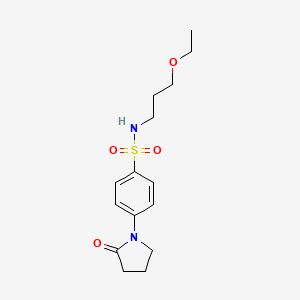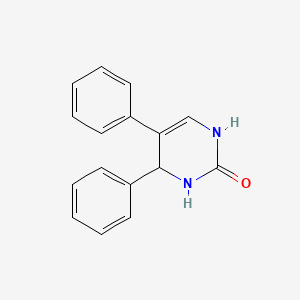
2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinazoline derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. In
科学的研究の応用
2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride has been found to have various scientific research applications. It has been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in neurological research, as it has been found to have neuroprotective effects and to improve cognitive function in animal models. Additionally, it has been studied for its potential use in cardiovascular research, as it has been found to have vasodilatory effects and to improve blood flow in animal models.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. It has been found to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. It has also been found to inhibit the activity of nitric oxide synthase, which is involved in the regulation of blood flow and blood pressure.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been found to improve blood flow and blood pressure by inducing vasodilation and reducing vascular resistance.
実験室実験の利点と制限
The advantages of using 2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride in lab experiments include its ability to inhibit the activity of various enzymes and signaling pathways, its potential use in cancer, neurological, and cardiovascular research, and its ability to induce apoptosis and cell cycle arrest. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride. One direction is to further explore its potential use in cancer research, including its ability to inhibit the growth of different types of cancer cells and its potential use in combination with other chemotherapeutic agents. Another direction is to further explore its potential use in neurological research, including its ability to improve cognitive function and to protect against neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.
合成法
The synthesis of 2-(2-chlorophenyl)-N-(3-nitrophenyl)-4-quinazolinamine hydrochloride involves several steps. The first step involves the condensation of 2-chloroaniline with 3-nitrobenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then subjected to cyclization with anthranilic acid in the presence of polyphosphoric acid. The final product is obtained by treatment with hydrochloric acid and recrystallization from ethanol.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-(3-nitrophenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O2.ClH/c21-17-10-3-1-8-15(17)19-23-18-11-4-2-9-16(18)20(24-19)22-13-6-5-7-14(12-13)25(26)27;/h1-12H,(H,22,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFWGKFIIWAWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NC4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B5022561.png)
![N-(4-{[3-(9H-carbazol-9-yl)-2-hydroxypropyl][(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5022577.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B5022585.png)

![[4-(3-phenylpropyl)-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5022608.png)


![1-bromo-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5022631.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5022633.png)
![3-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5022635.png)
![N-{2-[2-(4-chloro-3-ethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B5022648.png)